molecular formula C7H16N2 B1424332 1,2-Dimethylpiperidin-3-amine CAS No. 1461708-38-2

1,2-Dimethylpiperidin-3-amine

Cat. No. B1424332
M. Wt: 128.22 g/mol
InChI Key: OGWCETMUBQTQMT-UHFFFAOYSA-N
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Description

1,2-Dimethylpiperidin-3-amine is a synthetic amine consisting of a piperidine ring . It has a molecular weight of 128.22 g/mol .


Synthesis Analysis

The synthesis of 1,2-Dimethylpiperidin-3-amine involves an enzymatic dynamic kinetic resolution-asymmetric reductive amination . Two enantiocomplementary imine reductases (IREDs) were identified for the synthesis of (3R,4R) and (3S,4S) 1-benzyl-N,4-dimethylpiperidin-3-amine .


Molecular Structure Analysis

The molecular formula of 1,2-Dimethylpiperidin-3-amine is C7H16N2 . The InChI code is 1S/C7H16N2/c1-8-7-4-3-5-9(2)6-7/h7-8H,3-6H2,1-2H3 .


Physical And Chemical Properties Analysis

1,2-Dimethylpiperidin-3-amine has a molecular weight of 128.22 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 .

Scientific Research Applications

Corrosion Inhibition

1,2-Dimethylpiperidin-3-amine derivatives, such as cis-2,6-dimethylpiperidine, have been studied for their role as corrosion inhibitors. These compounds have been shown to suppress both cathodic and anodic processes of iron corrosion, primarily through surface adsorption (Babić-Samardžija, Khaled, & Hackerman, 2005).

Synthesis and Chemical Properties

Research on 1,2-Dimethylpiperidin-3-amine has focused on its potential in synthesizing various compounds. For instance, studies have explored the diastereoselective synthesis of 2,6-dimethylpiperidines by reductive amination, highlighting the impact of the nitrogen substituent's steric and electronic properties on selectivity (Boga, Manescalchi, & Savoia, 1994).

Polymer Research

In the field of polymer science, derivatives of 1,2-Dimethylpiperidin-3-amine have been used in synthesizing poly(β-aminoesters), which are studied for their hydrolytic degradation and potential interactions with plasmid DNA (Lynn & Langer, 2000).

Catalysis

Certain derivatives like cis-2,6-dimethylpiperidine have been utilized in catalytic applications, particularly in enantioselective addition reactions, demonstrating their potential as effective catalytic ligands (Vidal‐Ferran et al., 1998).

Material Science

In material science, 1,2-Dimethylpiperidin-3-amine derivatives have been investigated for their role in novel photosensitive polyimide precursors. These compounds have shown promise in applications involving UV-sensitive materials (Mochizuki, Teranishi, & Ueda, 1995).

Medicinal Chemistry

In medicinal chemistry, derivatives of 1,2-Dimethylpiperidin-3-amine have been studied for their pharmacological properties, such as their role in H3 antagonism, which has implications in central nervous system (CNS) pharmacology (Cowart et al., 2004).

Safety And Hazards

The safety data sheet for 1,2-Dimethylpiperidin-3-amine indicates that it can cause severe skin burns and eye damage . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation are advised .

properties

IUPAC Name

1,2-dimethylpiperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-6-7(8)4-3-5-9(6)2/h6-7H,3-5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGWCETMUBQTQMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCCN1C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dimethylpiperidin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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